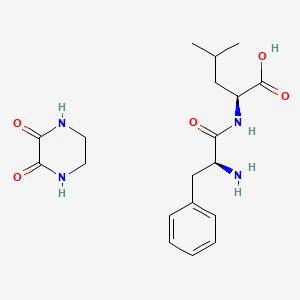![molecular formula C12H14S4 B8074105 2,2,6,6-tetramethyl-[1,3]dithiolo[4,5-f][1,3]benzodithiole](/img/structure/B8074105.png)
2,2,6,6-tetramethyl-[1,3]dithiolo[4,5-f][1,3]benzodithiole
Descripción general
Descripción
2,2,6,6-Tetramethylbenzo[1,2-d:4,5-d’]-bis(1,3)dithiole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring fused with two dithiole rings, each substituted with four methyl groups, making it a highly stable and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylbenzo[1,2-d:4,5-d’]-bis(1,3)dithiole typically involves multi-step organic reactions. One common method starts with the preparation of the dithiole rings, followed by their fusion with a benzene ring. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can significantly improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,6,6-Tetramethylbenzo[1,2-d:4,5-d’]-bis(1,3)dithiole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiole rings into thiol groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2,2,6,6-Tetramethylbenzo[1,2-d:4,5-d’]-bis(1,3)dithiole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s stability and reactivity make it useful in studying biological processes and developing biochemical assays.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 2,2,6,6-Tetramethylbenzo[1,2-d:4,5-d’]-bis(1,3)dithiole involves its interaction with molecular targets through its dithiole rings and benzene core. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research and development.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diphenylbenzo[1,2-d4,5-d’]bisthiazole: Known for its optical properties and stability.
Benzo[1,2-d4,5-d’]bisthiazole-2,6-diacetonitrile: Used in material science and organic electronics.
Uniqueness
2,2,6,6-Tetramethylbenzo[1,2-d:4,5-d’]-bis(1,3)dithiole stands out due to its high stability, unique structural features, and versatility in various chemical reactions. Its ability to undergo multiple types of reactions and form diverse products makes it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
2,2,6,6-tetramethyl-[1,3]dithiolo[4,5-f][1,3]benzodithiole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14S4/c1-11(2)13-7-5-9-10(6-8(7)14-11)16-12(3,4)15-9/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZLPQIJKNLNAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(SC2=CC3=C(C=C2S1)SC(S3)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(8S,9S,10R,13R,14S,17R)-7-bromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B8074035.png)
![trisodium;(3E)-4-oxo-5-[(2Z)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]-3-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]naphthalene-2,7-disulfonate](/img/structure/B8074041.png)

![L-threo-Pentonic acid,2,4,5-trideoxy-4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-(1H-indol-3-yl)-](/img/structure/B8074058.png)



![2-[[(E)-hydrazinylidenemethyl]-(trideuteriomethyl)amino]acetic acid;hydrate](/img/structure/B8074073.png)
![[3-Hydroxy-2-[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]oxypropyl] octadecanoate](/img/structure/B8074091.png)

![[5-Bromo-3-[(1-ethylpyrrolidin-2-yl)methylcarbamoyl]-2,4-dimethoxyphenyl] 2,2-dimethylpropanoate](/img/structure/B8074097.png)

